molecular formula C23H44N2 B14718817 2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole CAS No. 6641-99-2

2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole

Cat. No.: B14718817
CAS No.: 6641-99-2
M. Wt: 348.6 g/mol
InChI Key: BYSYAGDOWULIKL-UHFFFAOYSA-N
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Description

2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole is a synthetic organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound features a long heptadecyl chain and a prop-2-en-1-yl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Alkylation: The heptadecyl chain can be introduced via an alkylation reaction using a heptadecyl halide.

    Addition of the Prop-2-en-1-yl Group: This can be done through a nucleophilic substitution reaction where the imidazole nitrogen attacks a prop-2-en-1-yl halide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the imidazole ring or the prop-2-en-1-yl group, potentially leading to the formation of saturated derivatives.

    Substitution: The heptadecyl chain and the prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halides, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Saturated imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the formulation of specialty chemicals, surfactants, or as an intermediate in the production of other compounds.

Mechanism of Action

The mechanism of action of 2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function. The long heptadecyl chain may influence its membrane permeability and interaction with lipid bilayers.

Comparison with Similar Compounds

Similar Compounds

    1-Heptadecyl-2-methylimidazole: Similar structure but with a methyl group instead of the prop-2-en-1-yl group.

    2-Heptadecyl-4,5-dihydro-1h-imidazole: Lacks the prop-2-en-1-yl group.

    1-Heptadecylimidazole: Lacks both the prop-2-en-1-yl group and the dihydro modification.

Uniqueness

The presence of both the heptadecyl chain and the prop-2-en-1-yl group in 2-Heptadecyl-1-(prop-2-en-1-yl)-4,5-dihydro-1h-imidazole may confer unique chemical properties, such as increased hydrophobicity and potential reactivity at the prop-2-en-1-yl group, distinguishing it from similar compounds.

Properties

CAS No.

6641-99-2

Molecular Formula

C23H44N2

Molecular Weight

348.6 g/mol

IUPAC Name

2-heptadecyl-1-prop-2-enyl-4,5-dihydroimidazole

InChI

InChI=1S/C23H44N2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-24-20-22-25(23)21-4-2/h4H,2-3,5-22H2,1H3

InChI Key

BYSYAGDOWULIKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CC=C

Origin of Product

United States

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